REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[s:10][c:11]([CH3:15])[c:12]([CH3:14])[n:13]2)[cH:7][cH:8]1.[ClH:16].[NH4+:17].[OH-:18].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[OH:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[s:10][c:11]([CH3:15])[c:12]([CH3:14])[n:13]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2nc(C)c(C)s2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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Cc1nc(-c2ccc(O)cc2)sc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |